
Vinpocetine
Overview
Description
Vinpocetine is a synthetic derivative of the vinca alkaloid vincamine, which is extracted from the seeds of Voacanga africana or the leaves of Vinca minor (lesser periwinkle) . It is known for its potential therapeutic uses in treating cerebrovascular disorders such as stroke and dementia . This compound is marketed under various trade names, including Cavinton in Europe and Calan in Japan .
Preparation Methods
Vinpocetine is synthesized through several steps. One common method involves the following steps :
Starting Material: Vincamine is used as the starting material.
Reaction with Methylsulfonyl Chloride: Vincamine is reacted with methylsulfonyl chloride in the presence of triethylamine in an ice-water bath.
Formation of Intermediate: The reaction mixture is stirred and then heated to room temperature, followed by further stirring to form an intermediate.
Ethanol Addition: The intermediate is then reacted with absolute ethanol in the presence of sodium ethoxide.
Final Product: The reaction mixture is heated in an oil bath, and the final product, this compound, is obtained after several purification steps.
Industrial production methods involve large-scale synthesis and purification processes to ensure the stability and quality of this compound .
Chemical Reactions Analysis
Vinpocetine undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are this compound derivatives with potential therapeutic applications .
Scientific Research Applications
Vinpocetine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of vinpocetine involves several pathways :
Blockage of Sodium Channels: this compound blocks sodium channels, reducing neuronal excitability.
Reduction of Cellular Calcium Influx: this compound reduces the influx of calcium ions into cells, protecting neurons from calcium-mediated damage.
Antioxidant Activity: This compound exhibits antioxidant properties, reducing oxidative stress and protecting cells from damage.
Inhibition of Phosphodiesterase Enzyme 1 (PDE-1): This compound inhibits PDE-1, leading to increased levels of cyclic adenosine monophosphate (cAMP) in the brain.
Comparison with Similar Compounds
Vinpocetine is compared with other similar compounds, such as vincamine and other vinca alkaloids . While vincamine is the natural precursor of this compound, this compound has enhanced pharmacological properties due to its synthetic modifications . Other similar compounds include:
Vincamine: The natural alkaloid from which this compound is derived.
Vincristine: Another vinca alkaloid with antineoplastic properties.
Vinblastine: A vinca alkaloid used in cancer treatment.
This compound’s uniqueness lies in its ability to cross the blood-brain barrier and its diverse therapeutic applications .
Biological Activity
Vinpocetine is a synthetic derivative of the vincamine alkaloid, which is primarily derived from the periwinkle plant (Vinca minor). It has garnered attention for its potential neuroprotective, anti-inflammatory, and vasodilatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.
This compound exerts its biological effects through several mechanisms:
- Cerebral Vasodilation : this compound enhances cerebral blood flow by acting as a vasodilator. It achieves this by inhibiting phosphodiesterase (PDE), particularly PDE1A and PDE1C, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of vascular smooth muscle cells (SMCs) .
- Neuroprotection : The compound demonstrates neuroprotective effects by increasing oxygen and glucose uptake in neuronal cells, stimulating ATP production, and functioning as an antioxidant. This helps in preventing neurotoxic calcium and sodium elevations .
- Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers and oxidative stress in various cell types, including macrophages and vascular SMCs .
Stroke Management
Recent studies have reported promising results regarding this compound's efficacy in treating ischemic stroke:
- A meta-analysis of four randomized controlled trials (RCTs) involving 601 patients indicated that this compound significantly reduced disability and mortality rates compared to placebo at both 1 and 3 months post-treatment. The relative risk of significant disability was lower in the this compound group (RR 0.80 at 1 month and RR 0.67 at 3 months) .
- Improvements in cognitive function were also observed, with higher scores on the Mini-Mental State Examination (MMSE) in the this compound group compared to controls .
Cognitive Impairment
This compound has been studied for its effects on cognitive impairment:
- In a study involving patients with chronic cerebrovascular insufficiency, long-term administration of this compound led to significant improvements in cognitive functions as measured by the Montreal Cognitive Assessment (MoCA) and other scales. The correlation between treatment duration and improvements in brain-derived neurotrophic factor (BDNF) levels was noted .
Epilepsy and Neuropsychiatric Disorders
A case study highlighted the effectiveness of this compound in managing seizure disorders:
- A patient undergoing treatment with vagus nerve stimulation (VNS) experienced a marked reduction in seizure frequency after introducing this compound into their regimen. Improvements were also noted in anxiety and depression symptoms as well as neuropsychological test scores .
Safety Profile
This compound is generally well-tolerated with a low incidence of adverse effects. In clinical trials, no significant differences in safety outcomes were observed between this compound and placebo groups . Some reported side effects include headaches and gastrointestinal disturbances, which are typically mild.
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
Study Type | Population Size | Key Findings |
---|---|---|
RCT on Stroke | 601 | Reduced disability (RR 0.80 at 1 month; RR 0.67 at 3 months); improved cognitive function (MMSE). |
Long-term Treatment for CCVI | - | Significant improvement in cognitive functions; increased BDNF levels correlated with treatment duration. |
Case Study on Epilepsy | - | Marked reduction in seizure frequency; improvements in anxiety, depression, and neuropsychological scores. |
Q & A
Q. How can a PICOT framework be applied to design a robust clinical trial investigating Vinpocetine’s neuroprotective effects?
Methodological Answer :
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures precise experimental design. For this compound:
- Population : Define inclusion/exclusion criteria (e.g., adults with mild cognitive impairment, age 50–70) .
- Intervention : Specify dosage (e.g., 10 mg BID), administration route, and duration.
- Comparison : Use placebo or active controls (e.g., memantine) to isolate this compound’s effects .
- Outcome : Select validated endpoints (e.g., Montreal Cognitive Assessment scores, biomarkers like BDNF levels) .
- Time : Determine follow-up periods (e.g., 12 weeks) to assess acute vs. long-term effects.
Advanced Tip: Incorporate adaptive trial designs to adjust parameters based on interim pharmacokinetic data .
What strategies ensure a research question on this compound’s mechanism of action is neither overly broad nor underpowered?
Methodological Answer :
- Scope Balancing : Narrow focus using specificity (e.g., “How does this compound modulate NMDA receptor activity in hippocampal neurons?” vs. “Does this compound improve memory?”) .
- Feasibility Check : Use pilot studies to estimate sample size (power analysis) and ensure data accessibility (e.g., preclinical models or existing biobanks) .
- Literature Gap Mapping : Conduct systematic reviews to identify unresolved mechanistic pathways (e.g., PDE1 inhibition vs. antioxidant effects) .
Q. How can conflicting data on this compound’s efficacy in ischemic stroke models be systematically analyzed?
Methodological Answer :
- Contradiction Analysis Framework :
- Categorize Studies : By model type (e.g., transient vs. permanent ischemia) or dosage ranges .
- Meta-Analysis : Pool data using fixed/random-effects models, adjusting for heterogeneity (e.g., I² statistic) .
- Bias Assessment : Apply tools like SYRCLE’s risk-of-bias tool for preclinical studies to evaluate methodological rigor .
Advanced Tip: Use sensitivity analyses to test if conflicting results persist after excluding low-quality studies .
Q. What methodological considerations are critical when integrating pharmacokinetic and pharmacodynamic data in this compound research?
Methodological Answer :
- Shell Tables : Predefine variables (e.g., plasma concentration, cerebrospinal fluid penetration) and outcomes (e.g., cognitive improvement) to align data collection .
- Time-Series Analysis : Correlate peak plasma levels (Tₘₐₓ) with acute neurophysiological changes (e.g., EEG patterns) .
- Compartmental Modeling : Use non-linear mixed-effects models (NONMEM) to predict dose-response relationships across populations .
Q. How should ethical considerations shape the design of this compound trials involving vulnerable populations (e.g., elderly with dementia)?
Methodological Answer :
- Informed Consent : Develop simplified protocols with visual aids for participants with cognitive decline .
- Risk Mitigation : Include independent data monitors to assess adverse events (e.g., hypotension) and halt trials if safety thresholds are breached .
- Equity Frameworks : Ensure representation of diverse subgroups (e.g., APOE ε4 carriers) to avoid biased generalizability .
Q. What statistical approaches optimize data synthesis from mixed-method studies on this compound’s cognitive effects?
Methodological Answer :
- Triangulation : Combine quantitative (e.g., neuropsychological batteries) and qualitative (e.g., patient-reported outcomes) data using convergent parallel designs .
- Multi-Level Modeling : Account for nested data (e.g., repeated measures within participants) to avoid inflated Type I errors .
- Machine Learning : Apply clustering algorithms to identify subpopulations with differential responses to this compound .
Q. How can researchers address confounding variables in observational studies examining this compound’s long-term use?
Methodological Answer :
- Propensity Score Matching : Balance covariates (e.g., comorbidities, concomitant medications) between this compound users and non-users .
- Causal Inference : Use directed acyclic graphs (DAGs) to identify and adjust for confounding pathways (e.g., smoking status affecting cerebrovascular health) .
Advanced Tip: Leverage Mendelian randomization to reduce residual confounding in population-based studies .
Q. What steps validate self-reported adherence data in longitudinal this compound trials?
Methodological Answer :
- Triangulation : Cross-verify pill counts, pharmacy records, and plasma metabolite assays .
- Digital Tools : Implement smart pill bottles or mobile apps with real-time adherence tracking .
- Missing Data Protocols : Apply multiple imputation or inverse probability weighting to handle non-random dropout .
Tables for Reference
Table 1 : Key Variables in this compound Pharmacokinetic Studies |
---|
Variable |
Plasma half-life (t½) |
Blood-brain barrier penetration |
Metabolite profiling |
Table 2 : Common Biases in Preclinical this compound Studies |
---|
Bias Type |
Selection bias |
Performance bias |
Publication bias |
Properties
IUPAC Name |
ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQMVWWZOMLN-IRLDBZIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023740 | |
Record name | Vinpocetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42971-09-5 | |
Record name | Vinpocetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42971-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinpocetine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinpocetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12131 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | vinpocetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinpocetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinpocetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINPOCETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543512OBTC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.